N-[4-(acetylamino)phenyl]-2-chlorobenzamide
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Overview
Description
N-[4-(acetylamino)phenyl]-2-chlorobenzamide is an organic compound with a complex structure that includes an acetylamino group attached to a phenyl ring, which is further connected to a chlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-chlorobenzamide typically involves the acetylation of 4-aminophenyl-2-chlorobenzamide. One common method is to react 4-aminophenyl-2-chlorobenzamide with acetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete acetylation.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be achieved through a similar acetylation process, but with optimized conditions for large-scale production. This may include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-2-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-chlorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-chlorobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(acetylamino)phenyl]-2-phenyl-4-quinolinecarboxamide
- N-[4-(acetylamino)phenyl]-2-(6-chloro-1H-indol-1-yl)acetamide
- N-[4-(acetylamino)phenyl]-2-(ethylamino)acetamide hydrochloride
Uniqueness
N-[4-(acetylamino)phenyl]-2-chlorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chlorobenzamide moiety, in particular, allows for unique substitution reactions that are not possible with other similar compounds.
Properties
Molecular Formula |
C15H13ClN2O2 |
---|---|
Molecular Weight |
288.73 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-chlorobenzamide |
InChI |
InChI=1S/C15H13ClN2O2/c1-10(19)17-11-6-8-12(9-7-11)18-15(20)13-4-2-3-5-14(13)16/h2-9H,1H3,(H,17,19)(H,18,20) |
InChI Key |
PKIOTAHZAPIZMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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